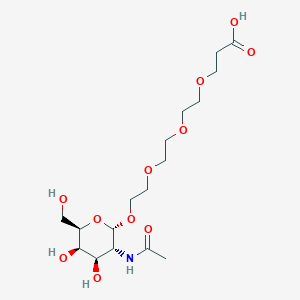
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes an acetamido group, a deoxy sugar, and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-acetamido-2-deoxy-D-galactose.
Glycosylation: This step involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with ethylene glycol derivatives to introduce the ethoxy groups.
Protection and Deprotection: Protecting groups are used to ensure selective reactions at specific hydroxyl groups. These groups are later removed to yield the final product.
Acylation: The final step involves the acylation of the intermediate compound to introduce the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups such as halides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in glycosylation processes. It can be used to investigate the effects of glycosylation on protein function and stability, as well as in the development of glycan-based therapeutics.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with various drugs makes it a promising candidate for targeted drug delivery systems.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler analog without the ethoxy and propionic acid groups.
N-Acetyl-D-galactosamine: Another related compound with similar glycosylation properties.
2-Acetamido-2-deoxy-3-O-(alpha-D-galactopyranosyl)-D-galactose: A compound with a different glycosylation pattern.
Uniqueness
What sets (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid apart is its multiple ethoxy linkages and the presence of a propionic acid moiety. These features confer unique solubility and reactivity properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15+,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-CMZRPVNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)






